molecular formula C12H14ClNO4 B3024765 3-(2-Chlorophenyl)pyrrolidine oxalate CAS No. 1217062-15-1

3-(2-Chlorophenyl)pyrrolidine oxalate

Cat. No.: B3024765
CAS No.: 1217062-15-1
M. Wt: 271.69 g/mol
InChI Key: ODQWAFNHDUKYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorophenyl)pyrrolidine oxalate is a useful research compound. Its molecular formula is C12H14ClNO4 and its molecular weight is 271.69 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .

Mode of Action

The mode of action of 3-(2-Chlorophenyl)pyrrolidine oxalate involves its interaction with its targets, leading to changes in the function of these channels. This interaction can alter the flow of ions across the cell membrane, affecting the electrical activity of the neuron .

Biochemical Pathways

The modulation of neuronal voltage-sensitive sodium and l-type calcium channels can influence various neuronal signaling pathways, potentially affecting neurotransmitter release and synaptic transmission .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets and the subsequent changes in cellular function. For instance, modulation of ion channel activity can alter neuronal excitability, potentially influencing various neurological processes .

Properties

IUPAC Name

3-(2-chlorophenyl)pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.C2H2O4/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;3-1(4)2(5)6/h1-4,8,12H,5-7H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQWAFNHDUKYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=C2Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.